4-O-Benzyl Dopamine

Vue d'ensemble

Description

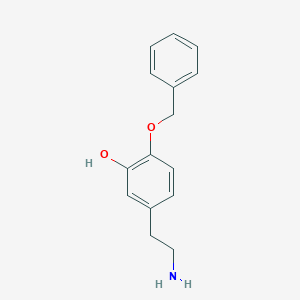

4-O-Benzyl Dopamine is an organic compound that features both an aminoethyl group and a benzyloxy group attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl Dopamine typically involves the following steps:

Starting Material: The synthesis begins with a phenol derivative.

Introduction of the Benzyloxy Group: The phenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.

Introduction of the Aminoethyl Group: The benzyloxyphenol is then subjected to a reaction with ethylenediamine under controlled conditions to introduce the aminoethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-O-Benzyl Dopamine can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenols with various functional groups.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediates

4-OBD serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with potential therapeutic effects. For instance, it can be utilized in the synthesis of dopamine receptor ligands and other biologically active molecules.

Reactivity and Mechanism

The compound primarily targets the Monoamine Oxidase (MAO) enzyme, specifically MAO-B, which plays a crucial role in the metabolism of dopamine. By inhibiting this enzyme, 4-OBD increases dopamine availability in the brain, making it a candidate for research into neurodegenerative diseases where dopamine levels are compromised.

Medical Applications

Therapeutic Potential

Research has indicated that 4-OBD may have therapeutic properties, particularly in treating conditions related to dopamine deficiency such as Parkinson's disease. Its ability to modulate dopamine levels suggests potential use as a precursor in drug development aimed at enhancing dopaminergic signaling .

Case Studies

In a study exploring dopamine receptor antagonists, compounds derived from 4-OBD exhibited selective activity against dopamine receptors, particularly D4R. This selectivity is significant for developing treatments that target specific pathways involved in motor control and cognitive function .

Pharmacological Insights

Dopamine Receptor Interaction

4-OBD has been investigated for its interaction with various dopamine receptors. For example, it has shown promise as a negative allosteric modulator at the D2 receptor, which could lead to reduced side effects associated with traditional agonists .

Behavioral Studies

In behavioral models, compounds related to 4-OBD have demonstrated anxiolytic-like effects. Chronic administration in zebrafish models revealed alterations in monoamine levels, providing insights into the compound's neurochemical impact and potential therapeutic applications .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used in synthesizing dopamine receptor ligands |

| Medical Research | Potential treatment for dopamine-related disorders | Inhibits MAO-B, increasing dopamine availability |

| Pharmacology | Modulation of dopamine receptors | Acts as a negative allosteric modulator at D2R |

Mécanisme D'action

The mechanism of action of 4-O-Benzyl Dopamine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)phenol: Lacks the aminoethyl group, making it less versatile in biological applications.

5-(2-Aminoethyl)phenol: Lacks the benzyloxy group, which reduces its hydrophobic interaction potential.

5-(2-Hydroxyethyl)-2-(benzyloxy)phenol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group, affecting its reactivity and interactions.

Uniqueness

4-O-Benzyl Dopamine is unique due to the presence of both the aminoethyl and benzyloxy groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality makes it a valuable compound for various applications in chemistry, biology, and medicine.

Activité Biologique

4-O-Benzyl dopamine (4-OBD) is a derivative of dopamine that has garnered interest due to its potential biological activities, particularly in relation to dopamine receptors. This article provides a comprehensive overview of the biological activity of 4-OBD, including its interaction with dopamine receptors, implications for neurological disorders, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group at the 4-position of the dopamine molecule. This modification enhances its lipophilicity and may influence its receptor binding affinity and selectivity.

4-OBD primarily acts as a ligand for dopamine receptors, particularly the D4 receptor. The D4 receptor is implicated in various neuropsychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The interaction between 4-OBD and D4 receptors can modulate neurotransmission pathways that are crucial for cognitive functions.

Table 1: Binding Affinity of this compound

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | D4 | 121 |

| Other D4 Ligands | D2 | >1000 |

*Data indicates that 4-OBD shows significant binding affinity for the D4 receptor compared to other dopamine receptors, suggesting its selective action .

Neuropharmacological Effects

Research has demonstrated that 4-OBD exhibits both agonistic and antagonistic properties depending on the receptor context. For instance, studies have shown that it can act as a partial agonist at the D4 receptor, which may contribute to its therapeutic effects in conditions like schizophrenia .

Case Study: Schizophrenia Treatment

A study investigated the effects of 4-OBD on cognitive deficits associated with schizophrenia. Patients treated with compounds targeting the D4 receptor showed improvements in attention and working memory tasks. This suggests a potential role for 4-OBD in enhancing cognitive function through modulation of dopaminergic signaling .

Pharmacokinetics

The pharmacokinetic profile of 4-OBD indicates good brain penetration, which is essential for central nervous system activity. The compound has demonstrated stability in human liver microsomes, indicating potential for therapeutic use without rapid metabolism .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Clearance (CL) | 22 mL/min/kg |

| Half-life (t1/2) | 4.4 hours |

| Brain Penetration (Kp) | 2.9 |

Implications for Neurological Disorders

The selective action of 4-OBD on the D4 receptor highlights its potential therapeutic applications in treating neuropsychiatric disorders. Its ability to modulate dopaminergic signaling pathways could provide new avenues for drug development aimed at conditions such as ADHD, schizophrenia, and substance use disorders.

Propriétés

IUPAC Name |

5-(2-aminoethyl)-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOXVIUXSFRYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340042 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94026-91-2 | |

| Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.